molecular formula C33H64O3 B14552013 Methyl 13-oxodotriacontanoate CAS No. 61745-92-4

Methyl 13-oxodotriacontanoate

Cat. No.: B14552013
CAS No.: 61745-92-4
M. Wt: 508.9 g/mol
InChI Key: YLHOZCHHBUKAQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 13-oxodotriacontanoate is an organic compound with the molecular formula C₃₃H₆₄O₃. It is a long-chain fatty acid methyl ester, often found in natural waxes and lipids. This compound is characterized by its significant molecular weight and the presence of a ketone functional group at the 13th carbon position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 13-oxodotriacontanoate typically involves the esterification of 13-oxodotriacontanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The process involves heating the reactants together, allowing the esterification to proceed, and then purifying the product through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve the extraction of natural waxes from sources like insects or plants, followed by saponification and esterification processes. The waxes are first hydrolyzed to yield the corresponding fatty acids, which are then esterified with methanol to produce the desired methyl ester .

Chemical Reactions Analysis

Types of Reactions

Methyl 13-oxodotriacontanoate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can react with the ester group under basic or neutral conditions.

Major Products Formed

Scientific Research Applications

Methyl 13-oxodotriacontanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of long-chain fatty acid esters and their reactions.

    Biology: Investigated for its role in the structure and function of biological waxes and lipids.

    Medicine: Explored for its potential in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of specialty waxes and coatings

Mechanism of Action

The mechanism of action of methyl 13-oxodotriacontanoate involves its interaction with lipid membranes and proteins. The long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The ketone group can also participate in hydrogen bonding and other interactions with proteins, potentially influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 11-oxotriacontanoate
  • Methyl 15-oxotetratriacontanoate
  • Methyl 13-oxotriacontanoate

Uniqueness

Methyl 13-oxodotriacontanoate is unique due to its specific chain length and the position of the ketone group. This structural specificity can influence its physical properties, such as melting point and solubility, as well as its reactivity in chemical reactions .

Properties

CAS No.

61745-92-4

Molecular Formula

C33H64O3

Molecular Weight

508.9 g/mol

IUPAC Name

methyl 13-oxodotriacontanoate

InChI

InChI=1S/C33H64O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23-26-29-32(34)30-27-24-21-18-16-19-22-25-28-31-33(35)36-2/h3-31H2,1-2H3

InChI Key

YLHOZCHHBUKAQN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.